[4-(Thiophen-3-yl)oxan-4-yl]methanol
Description
[4-(Thiophen-3-yl)oxan-4-yl]methanol is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophene moiety and a hydroxymethyl group. This structure combines the aromatic electron-rich thiophene system with the oxygen-containing oxane ring, which may enhance solubility and influence intermolecular interactions.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
(4-thiophen-3-yloxan-4-yl)methanol |
InChI |
InChI=1S/C10H14O2S/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7,11H,2-5,8H2 |
InChI Key |
BXDVKVAOTGUUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thienyl-substituted tetrahydropyran ring. This can be achieved through the reaction of 3-thiophenemethanol with tetrahydropyran derivatives.
Reaction Conditions: The reaction is usually carried out under mild conditions using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for purification and quality control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
4-((Benzo[b]thiophen-3-yl)phenyl)methanol (3ad)
- Structure: Features a benzo[b]thiophene core linked to a phenylmethanol group, differing from the oxane ring in the target compound .
- Synthesis : Prepared via palladium-catalyzed β-arylation (75% yield with Pd₂(dba)₃·CHCl₃) .
- The absence of an oxane ring in 3ad reduces oxygen-mediated polarity, likely decreasing aqueous solubility relative to [4-(Thiophen-3-yl)oxan-4-yl]methanol.
HDAC6 Inhibitors with Benzo[b]thiophen-3-yl Groups
- Structure: Derivatives in incorporate benzo[b]thiophen-3-yl groups tethered to tetrazole or oxadiazole systems, contrasting with the oxane-methanol motif .
- Functional Implications :
- The tetrazolylmethyl and oxadiazole groups in HDAC6 inhibitors enhance hydrogen-bonding and metal-coordination capabilities, critical for enzyme inhibition.
- The target compound’s oxane ring may confer improved metabolic stability compared to these derivatives, as ethers are generally less prone to oxidative degradation than heteroaromatics.
Heterocyclic Ethers with Thio/Sulfur Functionality
Thiadiazole and Thiazole Derivatives ()
- Structure: Include (4-hydroxyphenyl)[5-substituted thiadiazol-3-yl]methanone and related hydrazides, emphasizing sulfur-nitrogen heterocycles .
- Biological activity: Thiadiazoles in show antitumor properties, suggesting that this compound could be explored for similar applications but with modified pharmacokinetics due to its oxane ring .
Complex Nucleotide Analogs ()
- Structure: A highly functionalized furanose derivative with a thioether-linked terpenoid chain and pyrimidinone .
- small-molecule therapeutics). The hydroxymethyl group in the target compound offers a versatile handle for further functionalization, unlike the sterically hindered tert-butyldimethylsilyl (TBS) group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
